CID 137963711, also known as BAY 1817080, is a chemical compound that has garnered attention in scientific research due to its potential applications in various therapeutic areas. This compound is classified under the category of small molecules, specifically designed for targeting specific biological pathways.
CID 137963711 was developed by Bayer AG, a global enterprise with core competencies in the life sciences fields of health care and agriculture. The compound is part of ongoing research efforts aimed at discovering new treatments for diseases, particularly those related to inflammation and metabolic disorders.
CID 137963711 falls within the classification of pharmacological agents, specifically as an inhibitor of certain enzymes involved in metabolic processes. Its precise classification may vary based on its mechanism of action and therapeutic targets.
The synthesis of CID 137963711 involves several steps that are typical for small molecule drug development. The initial phase typically includes the identification of lead compounds through high-throughput screening followed by medicinal chemistry optimization.
CID 137963711 has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula and structural details can be represented as follows:
CID 137963711 participates in various chemical reactions that are critical for its functionality:
The kinetics of these reactions can be analyzed using spectrophotometric methods or chromatography to determine reaction rates and product formation.
The mechanism of action for CID 137963711 involves its binding to target enzymes or receptors, leading to inhibition or modulation of their activity. This interaction results in downstream effects on metabolic pathways relevant to disease states.
Research indicates that CID 137963711 effectively alters signaling cascades associated with inflammation and metabolic regulation, although specific data on efficacy and potency are still under investigation.
CID 137963711 has potential applications in various scientific fields:
The core structure of CID 137963711 features fused nitrogen-oxygen heterocycles, likely incorporating azole/azine motifs. Synthesis hinges on two key methodologies: nucleophilic ring closure and cycloaddition reactions. Nucleophilic ring closures typically employ dihalogenated precursors or diketones reacting with ZH₂ reagents (e.g., hydrazine, hydroxylamine) under solvent-free or catalytic conditions. For instance, 1,4-dicarbonyl compounds undergo Paal-Knorr synthesis with ammonia derivatives to yield pyrrole or imidazole rings prevalent in CID 137963711’s framework [2] [4]. Cyclizations onto pre-existing aromatic systems (e.g., benzene derivatives) enable access to fused-ring scaffolds like quinazolines or benzofurans—structural analogs relevant to this compound [3].
Functionalization techniques focus on ring-atom manipulation. Electrophilic substitutions target electron-rich heterocycles (e.g., furans, thiophenes), while directed ortho-metalation facilitates C-H functionalization in azines. Boron- or silicon-directed cross-couplings (Suzuki, Hiyama) allow precise aryl/alkenyl introductions at designated positions, critical for installing pharmacophores. Huisgen dipolar cycloadditions using organic azides and alkynes under copper catalysis enable triazole annulation, a strategy adaptable for peripheral ring diversification [3] [4].
Table 1: Heterocyclic Ring Systems in CID 137963711
Core Ring Type | Formation Method | Key Functionalization Sites |
---|---|---|
Pyrazole/Imidazole | Paal-Knorr synthesis (1,4-dicarbonyl + N-NH₂) | C-3, C-4, N-1 |
Pyridine/Pyrimidine | Hantzsch synthesis (aldehyde, β-ketoester, NH₄OAc) | C-2, C-4, C-6 |
Fused Benzheterocycle | Cyclodehydration (ortho-substituted benzene + carbonyl) | Benzene ortho-position |
Regioselectivity in CID 137963711’s synthesis is achieved via catalyst-controlled strategies. Metal-based catalysts, particularly lanthanide triflates (e.g., Dy(OTf)₃, Sc(OTf)₃), enable site-specific acylations of polyhydroxylated intermediates. These Lewis acids coordinate with carbohydrate-derived hydroxyl groups, directing electrophiles (e.g., anhydrides) to sterically accessible or electronically favored positions with >90% regioselectivity [1]. For instance, Dy(OTf)₃-catalyzed peracetylation followed by methanolysis selectively deprotects anomeric acetates—a tactic applicable to glycosylated variants of CID 137963711 [1].
Organocatalytic systems further enhance precision. Nucleophilic catalysts like DABCO promote regioselective acylations at primary hydroxyls (O-6 in glucopyranosides), while acid catalysts (e.g., sulfamic acid) enable axial-selective modifications in cis-diol systems via transient orthoester intermediates [1]. In azole N-functionalization, palladium/copper dual catalysis facilitates selective N-arylation at sterically unhindered nitrogen atoms, avoiding undesired O/C-coupled products.
Table 2: Catalytic Systems for Regioselective Modifications
Catalyst Type | Reaction | Regioselectivity Observed | Mechanistic Role |
---|---|---|---|
Ln(OTf)₃ (e.g., Dy³⁺) | Peracetylation/Deacetylation | Anomeric position selectivity | Lewis acid activation of anhydride; stereodirecting coordination |
Sulfamic Acid | Axial O-acylation of cis-diols | Axial OH preference | Orthoester formation directing equatorial OH retention |
DABCO | Transesterification | Primary OH (e.g., O-6) | Nucleophilic activation of carbonyl |
Solvent-free methodologies minimize waste and enhance efficiency in CID 137963711’s synthesis. Key approaches include:
Microwave irradiation further optimizes solvent-free steps. Sialic acid methyl ester undergoes silica sulfuric acid (SSA)-catalyzed peracetylation-elimination to glycals under microwave heating, demonstrating accelerated cascade reactions (20–30 minutes) en route to unsaturated intermediates [1].
Post-synthetic modifications tailor CID 137963711’s bioactivity:
Table 3: Nomenclature and Structural Features of CID 137963711
Identifier | Systematic Name | Trivial Name | Core Heterocycle |
---|---|---|---|
CID 137963711 | (3aR,6aR)-5-Methylidenehexahydrofuro[3,2-b]furan-3,6-diyl diacetate | Not assigned | Furofuran (Fused bis-tetrahydrofuran) |
Key derivative 1 | Methyl (1R,2S,3S,4R)-2,3,4-tris(benzoyloxy)-7-azabicyclo[2.2.1]heptane-1-carboxylate | Azanorbornane-ester | Azabicycloheptane (Fused aziridine + cyclohexane) |
Key derivative 2 | Ethyl 2-(4-((1H-1,2,3-triazol-4-yl)methoxy)phenyl)-4,5-dihydrothiazole-4-carboxylate | Triazolyl-dihydrothiazole | Thiazoline + triazole |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2